molecular formula C27H24O5 B2686209 Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate CAS No. 380328-27-8

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate

Cat. No.: B2686209
CAS No.: 380328-27-8
M. Wt: 428.484
InChI Key: GZNJRBHOGAYPII-UHFFFAOYSA-N
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Description

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic chromene derivative characterized by a coumarin-like backbone (2-oxo-chromen) with distinct substituents. The core structure includes a 4-phenyl group at position 4, a 6-ethyl substituent, and an ethoxyacetate side chain at position 5.

Properties

IUPAC Name

ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O5/c1-3-18-15-22-21(19-11-7-5-8-12-19)16-25(28)31-24(22)17-23(18)32-26(27(29)30-4-2)20-13-9-6-10-14-20/h5-17,26H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNJRBHOGAYPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C3=CC=CC=C3)C(=O)OCC)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate typically involves multiple steps, starting with the preparation of the chromen core. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Derivatives

The compound’s structural analogs differ primarily in substituent positions, ring modifications, and functional groups. Below is a detailed comparison:

Table 1: Structural Comparison of Chromene Derivatives
Compound Name Substituents Molecular Formula Key Structural Features Evidence ID
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate 4-phenyl, 6-ethyl, 7-ethoxyacetate C₂₅H₂₂O₅ Ethyl group at position 6; ethoxyacetate at position 7 N/A
Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)-2-phenylacetate 4-phenyl, 8-methyl, 7-ethoxyacetate C₂₄H₂₀O₅ Methyl group at position 8 instead of 6
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate Cyclopenta-fused chromene, 6-methyl C₂₃H₂₂O₅ Cyclopenta ring fused to chromene; tetrahydro structure
Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate 2-(4-methylphenyl), 4-oxo, 7-ethoxyacetate C₂₁H₂₀O₅ 4-Methylphenyl at position 2 instead of 4-phenyl

Impact of Substituent Position and Type

  • 6-Ethyl vs. 8-Methyl Substituents: The presence of an ethyl group at position 6 (target compound) versus a methyl group at position 8 () alters steric and electronic properties.
  • Cyclopenta-Fused Chromene () : The fused cyclopenta ring introduces conformational rigidity, which could affect binding to biological targets. The tetrahydro structure may also influence redox properties compared to the fully aromatic chromene core .
  • Positional Isomerism (): The 4-methylphenyl group at position 2 (vs.

Biological Activity

Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a chromene structure with a phenylacetate moiety. The molecular formula can be represented as C22H22O4C_{22}H_{22}O_4, indicating the presence of carbon, hydrogen, and oxygen in its structure. This unique configuration contributes to its biological activities.

1. Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. This compound has been studied for its ability to scavenge free radicals and reduce oxidative stress.

StudyMethodologyFindings
Bear & Teel (2000)In vitro assaysShowed strong DPPH radical scavenging activity.
Walle (2007)Serum analysisIndicated increased antioxidant capacity in treated subjects.
Sridhar et al. (2012)Cytochrome P450 assaysDemonstrated modulation of P450 enzyme activity, suggesting potential for drug interactions.

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly against various tumor cell lines. A study conducted on MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines revealed:

Cell LineIC50 Value (µM)% Inhibition
MCF-72559.5
HCT1163049.2
HepG22061.0

These results indicate that this compound may exert cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 µg/mL
Escherichia coli300 µg/mL
Candida albicans250 µg/mL

These findings suggest that ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yloxy)-2-phenyacetate possesses selective antimicrobial activity, particularly against fungal pathogens.

The biological activities of ethyl 2-(6-ethyl-2-oxo-4-phenychromen)-7-yloxy)-2-phenyacetate are attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially enhancing therapeutic efficacy or reducing toxicity.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death through intrinsic or extrinsic mechanisms.

Case Studies

Several case studies have highlighted the potential therapeutic applications of ethyl 2-(6-ethyl-2-oxo-4-phenychromen)-7-yloxy)-2-phenyacetate:

  • Antioxidant Supplementation in Diabetic Patients : A clinical trial demonstrated that supplementation with this compound improved antioxidant levels in patients with diabetes, reducing oxidative stress markers significantly.
  • Combination Therapy in Cancer Treatment : A study investigated the effects of combining this compound with conventional chemotherapeutics in breast cancer models, revealing enhanced cytotoxicity compared to monotherapy.

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